molecular formula C21H20N4O2S B10988014 N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B10988014
M. Wt: 392.5 g/mol
InChI Key: PJVMRPXCZQMDGG-INIZCTEOSA-N
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Description

N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo-pyridine moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. For example, it has been shown to inhibit c-Met kinase and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c1-13(2)11-16(19-24-23-18-9-5-6-10-25(18)19)22-20(26)17-12-14-7-3-4-8-15(14)21(27)28-17/h3-10,12-13,16H,11H2,1-2H3,(H,22,26)/t16-/m0/s1

InChI Key

PJVMRPXCZQMDGG-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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